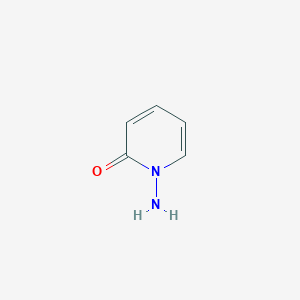

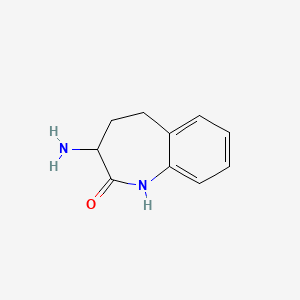

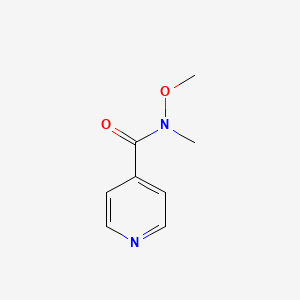

![molecular formula C14H14O5 B1275702 2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid CAS No. 314742-23-9](/img/structure/B1275702.png)

2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid is a useful research compound. Its molecular formula is C14H14O5 and its molecular weight is 262.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Reactions and Derivatives

Chemical Reactions : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, a derivative of 2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid, react with S-methylisothiosemicarbazide hydroiodide, forming triazinones or triazine diones under different conditions (Vetyugova et al., 2018).

Synthesis of Thiazolidinones : The compound reacts with ethyl bromoacetate and hydrazine hydrate, leading to Schiff's bases and thiazolidinones with potential antibacterial properties (Čačić et al., 2009).

Antimicrobial Activity : Derivatives of this compound, like hydrazides and Schiff's bases, have been synthesized and evaluated for antimicrobial activity (Čačić et al., 2006).

Advanced Chemical Synthesis

Aromatic Carbamates Synthesis : The compound is involved in the synthesis of chromene derivatives and aromatic carbamates, highlighting its versatility in organic synthesis (Velikorodov et al., 2014).

Synthesis of Novel Triazole Derivatives : The compound facilitates the synthesis of triazole derivatives, which are known for their biological applications (Mottaghinejad & Alibakhshi, 2018).

Catalyzed Construction of Substituted Derivatives : It's used in solvent-free condensation reactions for synthesizing chromeno[2,3-d]pyrimidinone derivatives with antimicrobial activity (Ghashang et al., 2013).

Efficient One-Pot Synthesis : The compound is key in one-pot synthesis methods for creating densely functionalized 4H-chromene derivatives, emphasizing its role in streamlined chemical processes (Boominathan et al., 2011).

Biological and Medicinal Applications

Antioxidant Activity : Coumarin derivatives, including those from this compound, have shown significant antioxidant properties, important for potential therapeutic applications (Kadhum et al., 2011).

Anticancer Potential : Certain novel carbohydrazides derived from the compound have exhibited notable anticancer activities, demonstrating its importance in drug development (Abdel‐Aziz et al., 2013).

Antibacterial and Antifungal Activities : The compound's derivatives have been tested for their effectiveness against various bacterial and fungal strains, showcasing its relevance in antimicrobial research (Čačić et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-ethyl-2-oxochromen-7-yl)oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-3-9-6-13(15)19-12-7-10(4-5-11(9)12)18-8(2)14(16)17/h4-8H,3H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUUPJHPJVEUIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397360 |

Source

|

| Record name | 2-[(4-Ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314742-23-9 |

Source

|

| Record name | 2-[(4-Ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

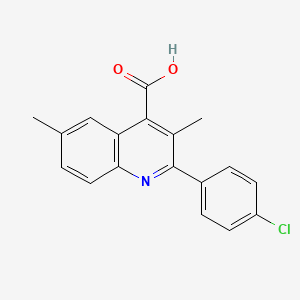

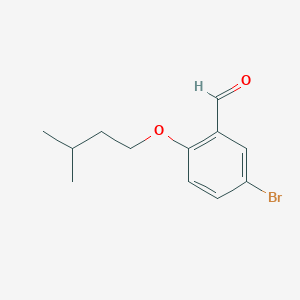

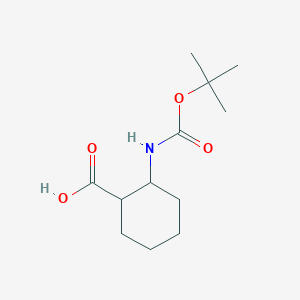

![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)